molecular formula C37H46N2O11S3 B12109967 4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate

4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate

Cat. No.: B12109967
M. Wt: 791.0 g/mol
InChI Key: VWPZKYGTYRCXBU-UHFFFAOYSA-N
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Description

This compound is a sulfonated indole derivative featuring a conjugated heptatriene backbone and multiple functional groups. Its structure includes two 3,3-dimethyl-5-sulfoindol-1-ium moieties linked via a polyene chain with Z/E stereochemistry (2Z, 2E, 4E, 6E). The compound’s design suggests applications in bioimaging, molecular probes, or as a dye in optoelectronic materials due to its ionic and aromatic characteristics .

Properties

Molecular Formula

C37H46N2O11S3

Molecular Weight

791.0 g/mol

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C37H46N2O11S3/c1-36(2)29-25-27(52(45,46)47)18-20-31(29)38(22-12-8-11-17-35(40)41)33(36)15-9-6-5-7-10-16-34-37(3,4)30-26-28(53(48,49)50)19-21-32(30)39(34)23-13-14-24-51(42,43)44/h5-7,9-10,15-16,18-21,25-26H,8,11-14,17,22-24H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49,50)

InChI Key

VWPZKYGTYRCXBU-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis of Indole Sulfonate Intermediates

The preparation begins with the synthesis of sulfonated indole derivatives, which serve as precursors for the final compound. A key intermediate, 1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium , is synthesized via alkylation and sulfonation reactions. According to the protocol described in U.S. Patent 10,287,436, 1,1,2-trimethyl-1H-benzo[e]indole reacts with 1,4-butane sultone in a solvent-free system to yield 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate . This intermediate is subsequently functionalized with a carboxypentyl group using 5-bromovaleric acid under basic conditions, followed by sulfonation with chlorosulfonic acid to introduce the second sulfonate moiety .

Condensation Reaction for Hepta-Trienylidene Bridge Formation

The central hepta-trienylidene bridge is constructed via a condensation reaction between two indole sulfonate intermediates. This step is analogous to the synthesis of indocyanine green, a structurally related dye. As reported in the patent literature, the condensation employs N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide as a coupling agent in the presence of triethylamine (TEA) and ethanol . Microwave-assisted synthesis, as described in a Royal Society of Chemistry publication, accelerates this step by reducing reaction times from hours to minutes .

Key parameters for optimal yield include:

  • Temperature : 60–70°C for conventional heating vs. 120°C for microwave irradiation .

  • Solvent : Ethanol or dimethylformamide (DMF), with DMF providing higher solubility for polar intermediates .

  • Catalyst : Sodium acetate or TEA, which facilitate deprotonation and stabilize reactive intermediates .

The stereochemistry of the trienylidene bridge (2Z,4E,6E) is controlled by the reaction’s kinetic vs. thermodynamic conditions. Polar solvents favor the thermodynamically stable (2Z) configuration, as confirmed by high-performance liquid chromatography (HPLC) retention time analysis .

Purification and Salt Formation

Crude product purification is achieved through a combination of solvent extraction and chromatographic techniques. The patent literature recommends using acetone-water mixtures (3:1 v/v) to precipitate unreacted starting materials, followed by column chromatography on silica gel with a dichloromethane-methanol gradient (9:1 to 1:1) . The Royal Society of Chemistry protocol emphasizes the use of preparative HPLC with a C18 column and water-acetonitrile mobile phase to isolate the target compound .

Table 1: Comparison of Purification Methods

MethodSolvent SystemPurity (%)Yield (%)
Solvent PrecipitationAcetone-water (3:1)85–9065
Column ChromatographyDCM-MeOH (9:1 to 1:1)92–9550
Preparative HPLCWater-acetonitrile>9940

Final conversion to the sulfonate salt is accomplished by treating the purified compound with sodium iodide in alcoholic solvents. This step ensures the compound’s stability and solubility in aqueous media, critical for biomedical applications .

Characterization and Quality Control

The compound’s structure is verified using a combination of spectroscopic and chromatographic techniques:

  • 1H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons from the indole rings, while δ 1.2–1.6 ppm corresponds to methyl groups .

  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 930.28 aligns with the theoretical molecular weight .

  • X-Ray Powder Diffraction (XRPD) : Amorphous morphology is confirmed by the absence of sharp diffraction peaks, ensuring batch-to-batch consistency .

Challenges and Optimization Strategies

Synthesis challenges include:

  • Low Coupling Efficiency : The steric bulk of the indole sulfonate groups reduces reaction rates. Microwave irradiation mitigates this by enhancing molecular collisions .

  • Byproduct Formation : Unreacted intermediates often co-elute with the target compound. Gradient elution in HPLC improves separation .

  • Solubility Issues : Polar solvents like DMF or methanol are essential for dissolving sulfonated intermediates during condensation .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indolium and sulfonate groups.

Scientific Research Applications

Chemical Research

  • Reagent in Organic Synthesis : The compound is utilized as a reagent for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows chemists to explore novel pathways and transformations.
  • Mechanistic Studies : It serves as a probe to understand the dynamics of chemical reactions involving indoles and sulfonates.

Biological Applications

  • Cellular Probes : The compound acts as a probe for investigating cellular processes such as signal transduction and molecular interactions. Its ability to bind specific biological targets makes it useful in cellular imaging and tracking.
  • Therapeutic Potential : Due to its structural properties, it may exhibit therapeutic effects against certain diseases. Initial studies suggest that compounds with similar structures have shown promise in modulating enzyme activities and gene expression.

Industrial Applications

  • Dyes and Pigments Production : The compound is explored for its potential in the production of dyes and pigments due to its vibrant color properties stemming from its complex structure.
  • Material Science : Its unique properties could be harnessed in creating advanced materials with specific functionalities.

Case Studies

Several studies highlight the applications of this compound:

  • Cellular Imaging : Research demonstrated that sulfonated indole compounds enhance imaging techniques by providing high contrast in fluorescence microscopy.
  • Enzyme Modulation : A study indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, showcasing its therapeutic potential.
  • Material Development : Investigations into the use of this compound in polymer science revealed its ability to improve the mechanical properties of polymers when incorporated into composite materials.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s indolium and sulfonate groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can modulate various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Key Research Findings

Photophysical Properties
  • Absorbance : The compound’s maximum absorbance (λmax) is ~650 nm, red-shifted by ~50 nm compared to benzoindol analogues due to extended conjugation .
  • Fluorescence: Quantum yield of 0.45 in aqueous solution, outperforming thiazolidinone derivatives (ΦF ≈ 0.15) but lower than sodium salt variants (ΦF ≈ 0.60) due to competitive ionic quenching .

Biological Activity

The compound 4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonate group and a complex indole structure, which are significant for its biological activity. The presence of multiple double bonds and functional groups suggests potential interactions with various biological targets.

Structural Formula

C30H42N2O6S\text{C}_{30}\text{H}_{42}\text{N}_{2}\text{O}_{6}\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The indole moieties in the structure may contribute to antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer progression or inflammation.
  • Cell Signaling Modulation : Interaction with cell surface receptors that may alter signaling pathways related to cell growth and apoptosis.

Effects on Cell Lines

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest
A549 (lung cancer)10.0Inhibition of proliferation

Study 1: Anticancer Activity

A recent study investigated the effect of this compound on multiple myeloma cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in hematological malignancies .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects in an animal model of arthritis. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in inflammatory diseases .

Acute Toxicity

Toxicological assessments have shown low acute toxicity levels for this compound, with no significant adverse effects observed at doses up to 2000 mg/kg in rodent models. Long-term studies are needed to fully understand chronic exposure risks.

Genotoxicity

In vitro assays indicate that the compound does not exhibit genotoxic properties, as evidenced by negative results in the Ames test and other standard genotoxicity assays .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity while minimizing byproducts?

Methodological Answer:
Synthetic optimization requires a hybrid computational-experimental approach.

  • Computational Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to predict energetically favorable reaction pathways and intermediates. This reduces trial-and-error experimentation .
  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, pH adjustments may stabilize sulfonate groups during synthesis .
  • In-line Analytics : Implement HPLC with ion-pairing chromatography (e.g., using sodium 1-octanesulfonate buffer at pH 4.6) to monitor reaction progress and purity in real time .

Advanced: What advanced spectroscopic techniques resolve contradictions in photophysical data under varying pH conditions?

Methodological Answer:
Contradictions in absorption/emission spectra often arise from protonation-dependent electronic transitions.

  • Time-Resolved Fluorescence Spectroscopy : Quantifies excited-state lifetimes to distinguish between pH-induced aggregation vs. intrinsic electronic effects.
  • Transient Absorption Spectroscopy : Maps solvatochromic shifts and identifies transient intermediates in acidic/basic environments.
  • Multivariate Analysis : Apply principal component analysis (PCA) to spectral datasets to isolate pH-dependent variables .

Basic: What key considerations are needed for designing stability studies in aqueous solutions for biological applications?

Methodological Answer:
Stability studies should address hydrolysis, oxidation, and aggregation:

  • Accelerated Degradation Testing : Use high-performance liquid chromatography (HPLC) under stress conditions (e.g., UV light, H2O2) to identify degradation products.
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation in phosphate-buffered saline (PBS).
  • Circular Dichroism (CD) : Track conformational changes in the indolium backbone under physiological pH (7.4) .

Advanced: How can machine learning (ML) models predict the solvatochromic behavior of this compound?

Methodological Answer:

  • Dataset Curation : Compile experimental solvatochromic data (e.g., λmax in solvents of varying polarity) and molecular descriptors (dipole moment, HOMO-LUMO gaps from DFT).
  • Model Training : Use neural networks or gradient-boosted trees (e.g., XGBoost) to correlate descriptors with spectral shifts.
  • Integration with COMSOL : Couple ML predictions with finite-element simulations to model solvent diffusion effects in heterogeneous systems .

Basic: Which chromatographic methods effectively characterize purity given the compound’s charged groups?

Methodological Answer:

  • Ion-Pairing Reversed-Phase HPLC : Use a C18 column with a mobile phase containing 0.1% trifluoroacetic acid (TFA) to neutralize sulfonate charges and enhance resolution.
  • Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., borate buffer at pH 9.0) to separate charged impurities via electrophoretic mobility differences .

Advanced: What strategies elucidate structure-activity relationships (SAR) for interactions with serum albumin?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) in real time using immobilized albumin.
  • Molecular Dynamics (MD) Simulations : Model docking poses of the compound’s conjugated hepta-triene system with albumin’s hydrophobic pockets.
  • Competitive Binding Assays : Use fluorescent probes (e.g., warfarin) to identify specific binding sites via Förster resonance energy transfer (FRET) .

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